(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile
Description
(2E)-2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a conjugated enamine system. Its structure features a 4-chlorophenyl group at the α-position and a 3-methoxyphenylamino substituent at the β-position. The (2E) configuration ensures a planar geometry, which is critical for electronic conjugation and intermolecular interactions.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-16-4-2-3-15(9-16)19-11-13(10-18)12-5-7-14(17)8-6-12/h2-9,11,19H,1H3/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYRDLDBJZBSAA-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with
Biological Activity
(2E)-2-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
| Property | Value |
|---|---|
| IUPAC Name | (E)-2-(4-chlorophenyl)-3-(3-methoxyphenylamino)prop-2-enenitrile |
| Molecular Formula | C16H13ClN2O |
| Molar Mass | 284.74 g/mol |
| Density | 1.254 g/cm³ (predicted) |
| Boiling Point | 444.8 °C (predicted) |
| pKa | -0.33 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may bind to certain receptors, altering signaling pathways that regulate inflammation, cell growth, and survival.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against various malignancies. For instance:
- Case Study : A study demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase. This was linked to the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary tests indicate that it possesses activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound could be explored further as a potential antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cresol | Aromatic hydroxyl group | Antimicrobial |
| Anisole | Methoxy group on benzene | Antioxidant |
| (E)-2-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-enenitrile | Similar structure with different substitution pattern | Potential anticancer activity |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Anticancer Activity : In vitro studies showed significant inhibition of cell proliferation in various cancer cell lines.
- Reference: A study published in a peer-reviewed journal reported IC50 values indicating effective concentrations for inhibiting tumor growth.
-
Antimicrobial Effects : The compound demonstrated notable efficacy against both gram-positive and gram-negative bacteria in laboratory settings.
- Reference: Laboratory tests showed a minimum inhibitory concentration (MIC) effective against common pathogens.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) enhances electrophilicity at the β-position, while the 3-methoxyphenylamino group (electron-donating) increases nucleophilic character. This contrast is absent in analogues like the 4-methylphenyl derivative .
- Steric and Stereochemical Effects : The 2-chlorophenyl analogue exhibits higher density and boiling point due to increased molecular weight and steric hindrance. The Z-isomer in likely has reduced conjugation efficiency compared to E-isomers.
Physicochemical Properties
- Density and Boiling Points: Linear correlations exist between molecular weight/chlorine content and density (e.g., 1.225 g/cm³ for mono-chloro vs. 1.345 g/cm³ for di-chloro derivatives) .
- Acidity : Predicted pKa values range from -0.62 (4-methylphenyl analogue) to -2.85 (2-chlorophenyl analogue), indicating varying stability of the conjugate base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
